molecular formula C15H10ClFO2 B8636673 Methyl 9-chloro-2-fluoro-9H-fluorene-9-carboxylate CAS No. 97677-62-8

Methyl 9-chloro-2-fluoro-9H-fluorene-9-carboxylate

Cat. No. B8636673
M. Wt: 276.69 g/mol
InChI Key: HHWLNIZSBQSAGF-UHFFFAOYSA-N
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Patent
US04537892

Procedure details

A mixture of 2-fluoro-9-hydroxy-9H-fluorene-9-carboxylic acid methyl ester (5) (4.00 g, 15.5 mmol) and 50 mL thionyl chloride was refluxed 3 h. After the thionyl chloride was removed on the rotavapor, the material was redissolved in 50 mL benzene and the benzene then evaporated to remove trace thionyl chloride. The crude product, 4.3 g (100%), was used without further purification.
Name
2-fluoro-9-hydroxy-9H-fluorene-9-carboxylic acid methyl ester
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1(O)[C:17]2[CH:16]=[C:15]([F:18])[CH:14]=[CH:13][C:12]=2[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2)=[O:4].S(Cl)([Cl:22])=O>>[CH3:1][O:2][C:3]([C:5]1([Cl:22])[C:17]2[CH:16]=[C:15]([F:18])[CH:14]=[CH:13][C:12]=2[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2)=[O:4]

Inputs

Step One
Name
2-fluoro-9-hydroxy-9H-fluorene-9-carboxylic acid methyl ester
Quantity
4 g
Type
reactant
Smiles
COC(=O)C1(C2=CC=CC=C2C=2C=CC(=CC12)F)O
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the thionyl chloride was removed on the rotavapor
DISSOLUTION
Type
DISSOLUTION
Details
the material was redissolved in 50 mL benzene
CUSTOM
Type
CUSTOM
Details
the benzene then evaporated
CUSTOM
Type
CUSTOM
Details
to remove trace thionyl chloride
CUSTOM
Type
CUSTOM
Details
The crude product, 4.3 g (100%), was used without further purification

Outcomes

Product
Name
Type
Smiles
COC(=O)C1(C2=CC=CC=C2C=2C=CC(=CC12)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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